![molecular formula C12H19NO2 B2617860 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2185980-62-3](/img/structure/B2617860.png)
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one, also known as OA-1, is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications.
Mécanisme D'action
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in decreased neurotransmitter release and increased levels of monoamines in the cytoplasm, leading to downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the cytoplasm. These effects can lead to changes in neuronal signaling and behavior, such as increased locomotor activity and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one for lab experiments is its high selectivity for VMAT2, which allows for precise modulation of monoamine neurotransmitter release. However, one limitation is that 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one research, including further investigation of its potential therapeutic applications in neurological and psychiatric disorders, as well as its use as a tool for studying monoamine neurotransmitter release and neuronal signaling. Additionally, new synthesis methods and structural modifications of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one may lead to improved selectivity and efficacy for VMAT2 inhibition.
Méthodes De Synthèse
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 3-oxo-1-propenyl-1-cyclopentanecarboxylic acid with 8-aminooctanol, followed by cyclization and dehydration. Another method involves the reaction of 8-aminooctanol with 3-(1-propenyl)-1-cyclopentanecarboxylic acid, followed by cyclization and dehydration. Both methods have been successfully used to synthesize 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one with high yields and purity.
Applications De Recherche Scientifique
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one is its ability to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one can modulate the release of these neurotransmitters and potentially treat a variety of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-5-7-12(10-13)6-3-4-9-15-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBNQKDXFLTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

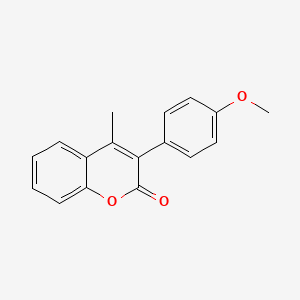
![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)
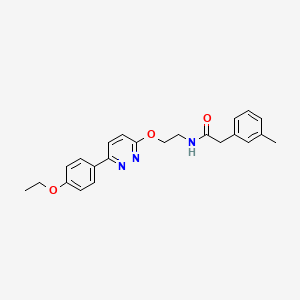
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
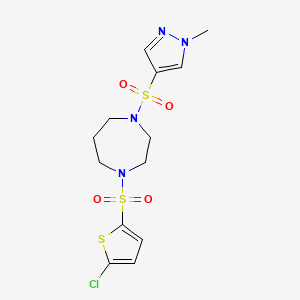
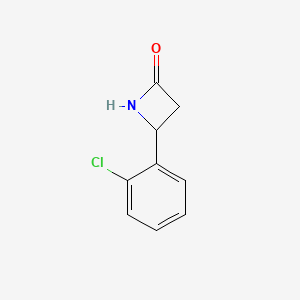
![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)
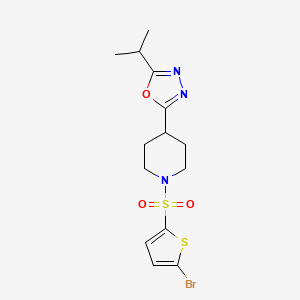

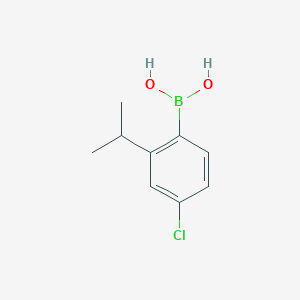

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)
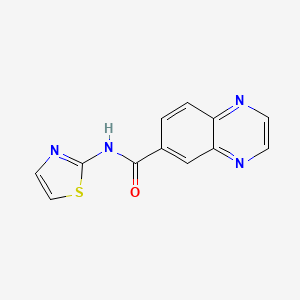
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)